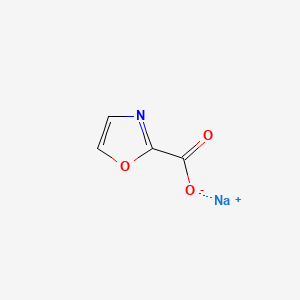![molecular formula C9H10N4O2 B582353 2-Aminopirazolo[1,5-a]pirimidina-3-carboxilato de etilo CAS No. 1260169-02-5](/img/structure/B582353.png)
2-Aminopirazolo[1,5-a]pirimidina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C9H10N4O2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings.
Aplicaciones Científicas De Investigación
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has numerous applications in scientific research:
Mecanismo De Acción
Mode of Action
It is known that the compound is involved in sequential site-selective cross-coupling reactions , but the specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound is known to be involved in the synthesis of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives , suggesting it may play a role in various biochemical pathways.
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.85 (iLOGP), indicating a moderate level of lipophilicity, which can impact its bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of ethyl 2-aminopyrazole-3-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of a cyclization reaction where the starting material undergoes a series of steps to form the desired fused ring system. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or high-throughput screening to identify the most efficient reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Comparación Con Compuestos Similares
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Pyrido[2,3-d]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.
Quinazoline: Widely used in medicinal chemistry for its diverse biological activities.
Furo[2,3-d]pyrimidine: Investigated for its applications in drug development.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and therapeutic contexts.
Propiedades
IUPAC Name |
ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUOZSNISVNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735891 | |
| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260169-02-5 | |
| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582287.png)
![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)



